
SRT2183: A Technical Guide to its Discovery,
Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SRT 2183

Cat. No.: B1681107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
SRT2183 is a synthetic small molecule developed by Sirtris Pharmaceuticals, initially identified

as a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase implicated in

longevity and metabolic health. Discovered through high-throughput screening, SRT2183

demonstrated significantly greater potency in initial assays compared to the natural SIRT1

activator, resveratrol. However, its mechanism of action has been a subject of scientific debate,

with some studies suggesting its SIRT1-activating effects are an artifact of in vitro assay

conditions, particularly those employing fluorophore-tagged substrates. Subsequent research

has indicated that SRT2183 may exert its biological effects through both SIRT1-dependent and

independent pathways, including the activation of AMP-activated protein kinase (AMPK) and

inhibition of the NF-κB signaling cascade. This document provides a comprehensive technical

overview of the discovery, synthesis, and key experimental data related to SRT2183, intended

for professionals in the field of drug discovery and development.

Discovery and Characterization
SRT2183 was identified by Sirtris Pharmaceuticals as part of a campaign to discover novel,

potent small-molecule activators of SIRT1 that were structurally distinct from resveratrol.[1] The

discovery process utilized a high-throughput fluorescence polarization assay, with subsequent

optimization of hit compounds guided by a mass spectrometry-based assay to determine

potency and efficacy.[2][3]
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The SIRT1 Activation Controversy
Initial studies reported that SRT2183 activates SIRT1 by lowering the Michaelis constant (Km)

for its acetylated peptide substrates without affecting the Km for the co-substrate NAD+.[3]

However, this activation was predominantly observed using peptide substrates covalently

linked to a fluorophore (e.g., TAMRA).[2][4] Subsequent independent studies challenged the

designation of SRT2183 as a direct SIRT1 activator.[2][4][5] These reports demonstrated that

SRT2183 and related compounds failed to activate SIRT1 when using native peptide or full-

length protein substrates lacking a fluorophore.[2][4] This has led to the hypothesis that the

observed activation in fluorescent assays may be an artifact, with the compounds potentially

interacting directly with the fluorophore-substrate conjugate rather than inducing a

conformational change in the SIRT1 enzyme itself.[4] Some research also points to potential

SIRT1-independent mechanisms, such as the inhibition of p300 histone acetyltransferase.[5]

Synthesis
The chemical synthesis of SRT2183 is based on the construction of its core imidazo[2,1-b][1]

[2]thiazole scaffold. The IUPAC name for SRT2183 is N-(2-(3-(((R)-3-hydroxypyrrolidin-1-

yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-carboxamide. While the specific,

step-by-step patented synthesis protocol from Sirtris Pharmaceuticals is proprietary, the

general synthetic routes for related imidazothiazole derivatives are available in the scientific

and patent literature. The synthesis would logically proceed through the formation of the

substituted phenyl-imidazo[2,1-b]thiazole core, followed by the amidation and introduction of

the chiral hydroxypyrrolidine moiety.

Quantitative Biological Data
The following tables summarize the key in vitro potency and efficacy data reported for

SRT2183.
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Parameter Value Assay System Reference

EC1.5 for SIRT1

Activation
0.36 µM

Mass Spectrometry

with fluorophore-

tagged substrate

[3]

Maximal SIRT1

Activation
296%

Mass Spectrometry

with fluorophore-

tagged substrate

[3]

Table 1: In Vitro

SIRT1 Activation Data

for SRT2183.

Cell Line Parameter Value
Assay
Duration

Reference

U2OS

(Osteosarcoma)

p53

deacetylation

SIRT1-

dependent

decrease

Not Specified [3]

Primary

Osteoblasts

RUNX2

Luciferase

Activity

Increased Not Specified [6]

Primary

Osteoblasts

Markers of

differentiation

Dose-dependent

increase
3-12 days [6]

Table 2: Cellular

Activity of

SRT2183.

Experimental Protocols
SIRT1 Enzymatic Activity Assay (HPLC-based)
This protocol is designed to assess SIRT1 activity using a native peptide substrate, avoiding

potential artifacts from fluorophore tags.[2][4]
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Reaction Mixture Preparation: Prepare the SIRT1 reaction mixture (50 µL final volume)

containing 150 mM Tris acetate (pH 7.4), 150 mM NaCl, 150 µM NAD+, 1 mM DTT, 0.014%

Triton X-100, 3% DMSO, 100 nM of an acetylated p53-derived native peptide substrate, and

10 nM of purified recombinant human SIRT1.[2]

Compound Incubation: Pre-incubate SRT2183 or vehicle control (DMSO) with the SIRT1

enzyme at room temperature for 15 minutes.

Reaction Initiation: Initiate the deacetylase reaction by adding NAD+.

Reaction Quenching: After a defined incubation period (e.g., 30 minutes), quench the

reaction by adding a SIRT1 inhibitor such as nicotinamide to a final concentration of 5 mM.[2]

Analysis: Analyze the reaction mixture by reverse-phase High-Performance Liquid

Chromatography (HPLC) to separate and quantify the acetylated substrate from the

deacetylated product. The percentage of substrate conversion is calculated to determine

SIRT1 activity.

Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of SRT2183 on the viability and

metabolic activity of cultured cells, such as U2OS osteosarcoma cells.[6]

Cell Plating: Seed U2OS cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of SRT2183 (e.g., 0.1 µM

to 10 µM) or a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72

hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at

37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilization agent (e.g.,

DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage

relative to the vehicle-treated control cells.

AMPK Activation Assay (Western Blot)
This protocol details the detection of AMP-activated protein kinase (AMPK) activation via

phosphorylation in a cell line like C2C12 myotubes.[7][8]

Cell Culture and Treatment: Culture C2C12 myotubes and treat with SRT2183 at desired

concentrations and time points.

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-

polyacrylamide gel and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane overnight at 4°C with a primary antibody specific for

phosphorylated AMPK (p-AMPK Thr172).

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Normalization: Strip the membrane and re-probe with an antibody for total AMPK and a

loading control (e.g., GAPDH or β-actin) to normalize the p-AMPK signal.
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NF-κB Signaling Assay (Luciferase Reporter Assay)
This protocol is for measuring the effect of SRT2183 on the NF-κB signaling pathway in a cell

line such as HEK293.[9]

Cell Transfection: Co-transfect HEK293 cells in a 96-well plate with a luciferase reporter

plasmid containing NF-κB response elements and a Renilla luciferase plasmid (as a

transfection control).

Compound Treatment: After 24 hours, treat the transfected cells with SRT2183 or vehicle.

Pathway Stimulation: Stimulate the NF-κB pathway by adding an inducer such as Tumor

Necrosis Factor-alpha (TNF-α).

Cell Lysis and Luciferase Measurement: After the desired stimulation time (e.g., 6-8 hours),

lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase

reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

account for differences in transfection efficiency. The resulting ratio reflects the activity of the

NF-κB pathway.

Signaling Pathways and Visualizations
SRT2183 has been shown to modulate key cellular signaling pathways that are central to

metabolism and inflammation.

Discovery Phase

Validation & Controversy

High-Throughput Screen
(Fluorescence Polarization Assay) Initial Hit Compounds Lead Optimization

(Mass Spectrometry Assay) SRT2183 Activation with
Fluorophore-tagged Substrate

No Activation with
Native Substrate

Direct Activation
Controversy
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Click to download full resolution via product page

Caption: Workflow of SRT2183 discovery and the subsequent scientific controversy.
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Caption: Putative signaling pathways modulated by SRT2183.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC
[pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. SIRT1 is a positive regulator of the master osteoblast transcription factor, RUNX2 | PLOS
One [journals.plos.org]

7. Synergistic Effects of Polyphenols and Methylxanthines with Leucine on AMPK/Sirtuin-
Mediated Metabolism in Muscle Cells and Adipocytes | PLOS One [journals.plos.org]

8. Mitochondrial Genetic Disorders: Cell Signaling and Pharmacological Therapies
[mdpi.com]

9. air.unimi.it [air.unimi.it]

To cite this document: BenchChem. [SRT2183: A Technical Guide to its Discovery,
Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681107#srt-2183-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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